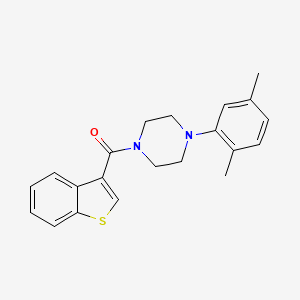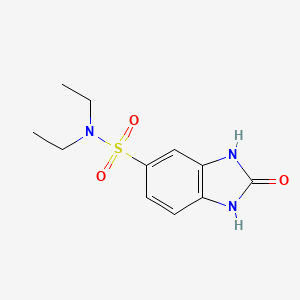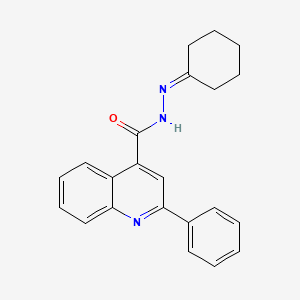![molecular formula C13H14N2O4 B5752227 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione](/img/structure/B5752227.png)
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione, also known as DMQD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMQD has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione is not fully understood. However, studies have shown that 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione exhibits its anti-tumor activity by inducing apoptosis, a process of programmed cell death, in cancer cells. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase, by chelating metal ions.
Biochemical and Physiological Effects:
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, including tyrosinase. In addition, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potent anti-tumor activity against various cancer cell lines. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been shown to inhibit the activity of various enzymes, making it a useful tool for studying enzyme activity. However, one of the limitations of using 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione research. One area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione derivatives with improved anti-tumor activity and reduced toxicity. Another area of research is the development of 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione-based fluorescent probes for the detection of metal ions. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione may also be studied for its potential use in the treatment of neurodegenerative diseases and as an organic semiconductor in electronic devices.
Méthodes De Synthèse
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione can be synthesized using several methods, including the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with formaldehyde and dimethylamine. Another method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with dimethylamine and formaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurodegenerative diseases.
In biochemistry, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been shown to inhibit the activity of various enzymes, including tyrosinase, an important enzyme involved in melanin synthesis. 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and iron.
In materials science, 7-[(dimethylamino)methyl]-4,6-dihydroxy-2-methyl-5,8-quinolinedione has been studied for its potential use as an organic semiconductor in electronic devices, such as solar cells and transistors.
Propriétés
IUPAC Name |
7-[(dimethylamino)methyl]-8-hydroxy-2-methyl-1H-quinoline-4,5,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-6-4-8(16)9-10(14-6)11(17)7(5-15(2)3)12(18)13(9)19/h4,17H,5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESRPRRTNHKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C(=O)C2=O)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)



![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
![N-[3-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5752221.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5752228.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)indoline](/img/structure/B5752236.png)
![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)